2-Chloro-5-(4-methoxyphenyl)pyridine
Description
2-Chloro-5-(4-methoxyphenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of the pyridine ring. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science due to its versatility in synthetic modifications .
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3 |
InChI Key |
LSZJTCVOPCEVQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties and applications can be contextualized by comparing it to pyridine derivatives with varying substituents:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| 2-Chloro-5-(4-methoxyphenyl)pyridine | Cl (C2), 4-OCH₃Ph (C5) | Electron-donating methoxy group |
| 2-Chloro-5-(trifluoromethyl)pyridine | Cl (C2), CF₃ (C5) | Electron-withdrawing trifluoromethyl group |
| 2-Chloro-5-((4-methoxyphenyl)sulfonyl)pyridine | Cl (C2), SO₂(4-OCH₃Ph) (C5) | Sulfonyl group enhances polarity |
| 2-Chloro-5-(3-thienyl)pyridine | Cl (C2), thiophene (C5) | Heteroaromatic sulfur-containing group |
- Electronic Effects : The 4-methoxyphenyl group increases electron density at the pyridine ring, contrasting with the electron-deficient trifluoromethyl derivative (). This difference impacts reactivity in nucleophilic/electrophilic reactions and binding affinity in biological targets .
- Steric Considerations : Bulky substituents like sulfonyl groups () or thienyl rings () may hinder rotational freedom or intermolecular packing, affecting crystallinity and solubility.
Physical and Spectral Properties
Key physical data for select analogs:
- Melting Points: Derivatives with nitro groups (e.g., -NO₂) exhibit higher melting points (~278°C) due to stronger dipole-dipole interactions compared to methoxy-substituted analogs .
- Spectral Shifts : In ¹H NMR, the 4-methoxyphenyl group deshields adjacent protons (δ ~7.5–8.0 ppm), while sulfonyl groups () cause downfield shifts due to electron withdrawal .
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